methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate
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Overview
Description
Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a fluorophenyl group and a sulfanyl propanoate ester moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate is a novel compound that has been synthesized for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the human microglia and neuronal cell models . These cells play a crucial role in the central nervous system, where microglia serve as the primary immune defense, and neuronal cells are responsible for transmitting information.
Mode of Action
The interaction of Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate with its targets results in significant anti-neuroinflammatory properties. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This inhibition can reduce inflammation and potentially protect neuronal cells from damage.
Biochemical Pathways
Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate affects several biochemical pathways. It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may inhibit ER stress and apoptosis, two pathways often associated with neurodegenerative diseases.
Result of Action
The molecular and cellular effects of Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate’s action include promising neuroprotective activity and significant anti-neuroinflammatory properties . These effects could potentially slow the progression of neurodegenerative diseases and reduce inflammation in the central nervous system.
Biochemical Analysis
Biochemical Properties
Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate has been found to interact with CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis . This compound’s interaction with CDK2 suggests that it may have potential as a therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .
Cellular Effects
In cellular studies, Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert these effects by inhibiting CDK2, leading to cell cycle arrest and apoptosis . This suggests that the compound could potentially be used to selectively target and kill cancer cells .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate involves the inhibition of CDK2 . This inhibition is likely achieved through the compound binding to the active site of CDK2, preventing the enzyme from phosphorylating its substrates and thus disrupting the cell cycle .
Preparation Methods
The synthesis of methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne.
Pyrimidine Ring Formation: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Propanoate Ester: Finally, the sulfanyl propanoate ester moiety is attached through an esterification reaction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Ester Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Comparison with Similar Compounds
Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate can be compared with other triazolopyrimidine derivatives, such as:
Triazolothiadiazines: These compounds also contain a triazole ring fused to another heterocycle and exhibit similar pharmacological activities.
Triazolobenzodiazepines: These compounds have a triazole ring fused to a benzodiazepine ring and are known for their sedative and anxiolytic effects.
Triazolopyrimidines with Different Substituents: Variations in the substituents on the triazole and pyrimidine rings can lead to differences in biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c1-8(14(21)22-2)23-13-11-12(16-7-17-13)20(19-18-11)10-5-3-9(15)4-6-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXWKPVIBIDMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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